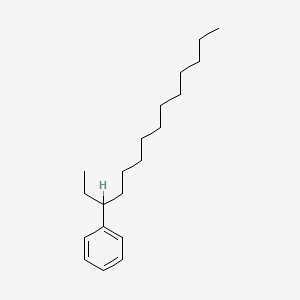

3-Phenyltetradecane

Description

Significance and Research Rationale for Alkylbenzenes

Alkylbenzenes are of considerable importance in both industrial chemistry and academic research. Industrially, they are primarily recognized as precursors for the synthesis of linear alkylbenzene sulfonates (LAS), which are the most widely used anionic surfactants in detergents and cleaning products globally nih.govwikipedia.orgechem-eg.comresearchgate.nettandfonline.comresearchgate.net. The shift from branched alkylbenzenes (BABs) to linear alkylbenzenes (LABs) in the mid-1960s was driven by the superior biodegradability of LABs, a critical factor in environmental research and regulation nih.govresearchgate.nettandfonline.com.

Beyond their surfactant applications, alkylbenzenes play a vital role in petroleum geochemistry. Their distribution and structural characteristics in crude oils and sediments are utilized to infer information about the source of organic matter, depositional environments, and thermal maturity of sedimentary basins cup.edu.cnresearchgate.net. Furthermore, long-chain alkylbenzenes (LABs) serve as valuable molecular tracers in environmental science, particularly for identifying and quantifying domestic waste and sewage contamination in marine and riverine systems nih.govtandfonline.comresearchgate.netscispace.com. Research also explores their behavior in combustion processes, their contribution to polycyclic aromatic hydrocarbon (PAH) formation, and their potential as model compounds for studying catalytic reactions and chemical kinetics apt-int.comresearchgate.netacs.orgacs.org.

Overview of Isomeric Phenyltetradecanes and Their Research Landscape

Phenyltetradecanes are a specific group of long-chain alkylbenzenes, featuring a fourteen-carbon (C14) alkyl chain attached to a benzene (B151609) ring. The research landscape for these compounds is largely defined by the concept of positional isomerism. The phenyl group can be attached to any of the carbon atoms along the tetradecane (B157292) chain, leading to a variety of isomers, such as 1-phenyltetradecane, 2-phenyltetradecane (B3052790), 3-phenyltetradecane, 4-phenyltetradecane, and 5-phenyltetradecane (B14179997), among others sccwrp.orggoogle.com.

These positional isomers exhibit distinct physicochemical properties, including differences in boiling points, chromatographic retention times, and behavior in chemical reactions researcher.liferesearchgate.net. Consequently, academic research often focuses on the synthesis, separation, and characterization of these specific isomers. For instance, phenyltetradecane isomers are utilized as analytical standards in gas chromatography-mass spectrometry (GC-MS) for environmental monitoring and in petrochemical analysis sccwrp.org. Studies have also investigated the interfacial tension properties of sulfonated phenyltetradecane isomers, highlighting their potential in enhanced oil recovery and surfactant formulations researchgate.net. The precise positional distribution of phenyl groups along the alkyl chain is crucial for understanding their performance in various applications and for elucidating reaction mechanisms during their synthesis google.comresearcher.life.

Historical Development of Research on Phenyltetradecane Isomers

The study of alkylbenzenes, including phenylalkanes, has evolved significantly since the mid-20th century. The industrial demand for surfactants in the 1950s and 1960s spurred research into the synthesis and properties of alkylbenzenes nih.govwikipedia.orgresearchgate.nettandfonline.com. Early investigations focused on the production of branched alkylbenzenes (TABs) via Friedel-Crafts alkylation, but their environmental persistence led to a shift towards linear alkylbenzenes (LABs) by the mid-1960s due to their improved biodegradability nih.govtandfonline.com.

Research into phenylalkanes themselves dates back to at least the late 1950s, with studies examining their biochemorphology nih.gov. The development and refinement of analytical techniques, particularly GC-MS, in the latter half of the 20th century, were instrumental in enabling the detailed identification and quantification of individual alkylbenzene isomers, including various phenyltetradecane positional isomers researchgate.netsccwrp.org. This analytical advancement allowed researchers to differentiate between isomers and study their specific behaviors, leading to a deeper understanding of their roles in environmental tracing, surfactant science, and petrochemical analysis. The ongoing development of more selective catalytic processes for alkylbenzene synthesis continues to be an active area of research, aiming to control the isomer distribution for optimized performance researchgate.netacs.orggoogle.com.

Data Tables

Table 1: Physicochemical Data for Selected Phenyltetradecane Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Rotatable Bonds | Refractive Index (n²⁰/D) | Relative Retention Time (vs. 2-fluorobiphenyl) | Key Mass Fragments (m/z) | Research Context |

| 1-Phenyltetradecane | C₂₀H₃₄ | 274.48 | N/A | N/A | 1.481 | N/A | N/A | Analytical standard; Environmental studies. |

| This compound | C₂₀H₃₄ | ~274.48 | N/A | N/A | N/A | 0.0098 | 91 | Analytical standard; Environmental monitoring. |

| 5-Phenyltetradecane | C₂₀H₃₄ | 274.49 | 9.0 | 12 | N/A | 0.0163 | N/A | Synthesis precursor; Surfactant studies; Chromatographic reference. |

| 7-Phenyltetradecane (B3052787) | C₂₀H₃₄ | ~274.48 | N/A | N/A | N/A | 0.0178 | N/A | Analytical standard; Environmental monitoring. |

Note: Data for XLogP3-AA and rotatable bonds are specifically reported for 5-phenyltetradecane . Relative retention times and mass fragments are reported in the context of analytical separation of LABs sccwrp.org. Molecular weights are generally consistent for all isomers of C₂₀H₃₄.

Structure

3D Structure

Properties

IUPAC Name |

tetradecan-3-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34/c1-3-5-6-7-8-9-10-11-13-16-19(4-2)20-17-14-12-15-18-20/h12,14-15,17-19H,3-11,13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOABSZOHZMWLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875287 | |

| Record name | BENZENE, (1-ETHYLDODECYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4534-58-1 | |

| Record name | Benzene, (1-ethyldodecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-ETHYLDODECYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Phenyltetradecane

Established Synthetic Routes and Reaction Pathways

The synthesis of phenylalkanes, including specific isomers like 3-phenyltetradecane, traditionally relies on well-understood reaction pathways that involve the functionalization of aromatic rings.

Friedel-Crafts Alkylation Approaches for Phenyltetradecane

Friedel-Crafts alkylation is a cornerstone reaction for synthesizing alkylbenzenes. This electrophilic aromatic substitution involves the reaction of an aromatic compound, such as benzene (B151609), with an alkylating agent, typically an alkyl halide or an alkene, in the presence of a Lewis acid catalyst mt.combyjus.commt.commt.com. For the synthesis of phenyltetradecane, this would involve reacting benzene with a suitable fourteen-carbon alkylating agent.

Common Lewis acid catalysts include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) mt.combyjus.commt.commt.com. The mechanism involves the formation of a carbocation electrophile from the alkylating agent, which then attacks the aromatic ring. This is followed by deprotonation to restore aromaticity byjus.commt.commt.com.

However, a significant challenge with direct Friedel-Crafts alkylation using long-chain alkylating agents is the lack of regioselectivity and the propensity for carbocation rearrangements mt.commt.comlibretexts.org. Conventional methods often yield mixtures of positional isomers, with the phenyl group tending to attach to secondary carbons of the alkyl chain, rather than a specific primary or internal position osti.govgoogle.com. For instance, the alkylation of benzene with 1-dodecene (B91753) using AlCl₃ typically results in a mixture of phenyldodecane isomers, with significant proportions of 2-, 3-, 4-, 5-, and 6-phenyldodecane (B1195952) google.com. This implies that while Friedel-Crafts alkylation can produce phenyltetradecanes, obtaining pure this compound often requires subsequent separation techniques or alternative, more selective synthetic strategies.

Hydroalkylation of Alkenes in Phenyltetradecane Synthesis

Hydroalkylation offers an alternative route that can bypass the use of alkyl halides, often employing alkenes directly. This method typically involves the acid-catalyzed addition of an aromatic compound to an alkene . For phenyltetradecane synthesis, this would entail the reaction between benzene and tetradecene.

Strong Brønsted acids like sulfuric acid (H₂SO₄) or hydrofluoric acid (HF) can catalyze the protonation of the alkene, generating a carbocation that then reacts with benzene . While this method avoids the handling of alkyl halides, it shares similar regioselectivity issues with Friedel-Crafts alkylation, often leading to mixtures of isomers due to carbocation rearrangements and preferential attack at more stable secondary carbocation centers osti.gov.

Other Targeted Phenyltetradecane Isomer Syntheses

The synthesis of specific phenylalkane isomers, such as this compound, often requires more targeted approaches or the use of catalysts that can influence regioselectivity. Research indicates that specific isomers can be synthesized, as evidenced by studies focusing on the preparation of pure phenyltetradecane sulfonate isomers, including the 3-isomer tandfonline.comresearchgate.nettandfonline.com.

While direct methods for isolating the this compound isomer from a reaction mixture are not extensively detailed in the provided literature, the synthesis of specific sulfonate derivatives suggests that routes favoring the attachment of the phenyl group at the desired position are achievable, possibly through multi-step syntheses or the use of highly selective catalysts. For example, some studies note that certain crystalline zeolites can influence the distribution of phenylalkane isomers, potentially favoring more external phenyl substitutions google.com.

Advanced Synthetic Methodologies and Catalytic Systems

Advancements in catalysis, particularly involving transition metals and solid acid catalysts, offer more selective and efficient pathways for phenylalkane synthesis, addressing limitations of traditional methods.

Transition-Metal-Catalyzed Alkylation and Hydroarylation: Transition metal complexes, utilizing C–H activation strategies, have emerged as powerful tools for arene functionalization osti.govacs.orgvirginia.eduwiley-vch.de. Catalysts based on metals like Rh, Pd, Ru, Pt, and Ir can mediate arene alkylation and alkenylation through mechanisms distinct from carbocation chemistry acs.orgvirginia.eduwiley-vch.de. These methods can offer control over regioselectivity, potentially enabling the synthesis of specific isomers that are difficult to obtain via acid catalysis osti.govvirginia.edu. For instance, transition metal-catalyzed hydroarylation reactions can lead to 1-phenylalkanes or their alkenyl precursors, a class of compounds not readily accessible through conventional acid-based processes osti.gov. These approaches often involve olefin insertion into metal-aryl bonds formed by arene C–H activation virginia.edu.

Solid Acid Catalysts: In line with green chemistry principles, solid acid catalysts, such as zeolites (e.g., Y zeolite, ZSM-5, mordenite), heteropolyacids, and sulfated metal oxides, are being explored as alternatives to homogeneous Lewis acids for Friedel-Crafts reactions chemijournal.comresearchgate.net. These heterogeneous catalysts offer advantages such as recyclability, reduced corrosion, and potentially improved selectivity chemijournal.comresearchgate.net. For example, certain zeolites have shown promise in promoting the alkylation of aromatics with alkenes, with some exhibiting potential for controlling the isomer distribution google.comresearchgate.net.

Electrochemical Synthesis: Electrochemical methods are also being investigated for organic synthesis, offering unique reactivity and potentially milder conditions nih.govjchemlett.comnih.govnih.govresearchgate.net. While specific applications for this compound are not detailed, electrochemical approaches have been developed for various carbofunctionalization reactions of alkenes and arenes, including hydroalkylation and Friedel-Crafts type reactions nih.govnih.govresearchgate.net.

Optimization of Reaction Conditions and Reproducibility in Laboratory Synthesis

Optimizing reaction conditions is crucial for maximizing yields, controlling selectivity, and ensuring the reproducibility of synthetic procedures in the laboratory mt.comstudysmarter.co.ukresearchgate.netresearchgate.netresearchgate.net.

Optimization Parameters: Key parameters for optimizing phenylalkane synthesis include the choice of catalyst, catalyst loading, reaction temperature, reaction time, solvent, and the mole ratio of reactants chemijournal.comresearchgate.net. For Friedel-Crafts alkylations, careful control of these variables can influence the extent of alkylation, minimize side reactions like polyalkylation or carbocation rearrangement, and improve the yield of desired products mt.commt.comlibretexts.orgchemijournal.comresearchgate.net. For instance, optimizing the catalyst amount and reaction time can prevent over-alkylation chemijournal.com. Similarly, solvent choice can impact reaction rates and selectivity chemijournal.comresearchgate.net.

Ensuring Reproducibility: Reproducibility in chemical synthesis is paramount for reliable research and development studysmarter.co.ukresearchgate.netresearchgate.net. To ensure reproducibility, detailed protocols are essential, including precise specifications for reagents, catalysts, equipment, and reaction parameters. Comprehensive characterization data (e.g., NMR, IR, GC-MS) of the synthesized products is also critical for verifying identity and purity . Following well-documented procedures and maintaining consistent experimental conditions are key to achieving reproducible results in laboratory syntheses organic-chemistry.org.

Chemical Reactivity and Derivatization of 3 Phenyltetradecane

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction pathway for aromatic compounds like 3-phenyltetradecane, where an electrophile replaces a hydrogen atom on the aromatic ring. The presence of the alkyl chain influences the regioselectivity and reactivity of these substitutions.

Sulfonation Pathways and Product Isomerism of Phenyltetradecane Sulfonates

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using reagents such as sulfur trioxide (SO₃) or chlorosulfonic acid. The position of the phenyl substituent on the tetradecane (B157292) chain significantly impacts the properties of the resulting phenyltetradecane sulfonates, which are studied for their interfacial activity.

Research has focused on various positional isomers of phenyltetradecane sulfonates, including 1-, 3-, and 5-phenyltetradecane (B14179997) sulfonates. Studies comparing these isomers have demonstrated differences in their interfacial tension behavior when interacting with oil phases like n-octane. For instance, the sequence of interfacial activity is reported as 1-phenyltetradecane sulfonate < this compound sulfonate < 5-phenyltetradecane sulfonate, suggesting that the branching point of the alkyl chain relative to the phenyl group influences surfactant performance. tandfonline.comtandfonline.comresearchgate.netresearchgate.net While specific details on the isomer distribution of sulfonic acid groups on the aromatic ring for this compound itself are not extensively detailed in non-excluded sources, sulfonation of alkylbenzenes generally favors substitution at the para position due to the activating and ortho/para-directing nature of the alkyl group.

Table 1: Phenyltetradecane Sulfonate Isomers and Interfacial Activity

| Phenyltetradecane Sulfonate Isomer | Relative Interfacial Activity (vs. n-octane) |

|---|---|

| 1-isomer | Lower |

| 3-isomer | Intermediate |

Halogenation: Aromatic Ring and Aliphatic Chain Selectivity

Halogenation of this compound can occur via two primary mechanisms: electrophilic aromatic substitution on the benzene (B151609) ring and radical substitution on the aliphatic chain.

Aromatic Halogenation: This process typically involves reacting the aromatic ring with halogens (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com The mechanism involves the formation of a highly polarized halogen-Lewis acid complex, which acts as the electrophile. This electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores aromaticity, yielding a halogenated phenyltetradecane. For alkylbenzenes, the alkyl group directs substitution primarily to the ortho and para positions, with para substitution often being favored due to steric factors. masterorganicchemistry.com

Aliphatic Halogenation: This pathway typically proceeds via a free radical mechanism, often initiated by UV light or heat. Reagents like N-bromosuccinimide (NBS) are effective for selective halogenation at the benzylic position (the carbon atom adjacent to the phenyl ring), due to the stability of the resulting benzylic radical. libretexts.org Halogenation can also occur at other positions along the aliphatic chain, depending on the reaction conditions and the specific radical chain propagation steps.

While specific product distributions for the halogenation of this compound are not detailed in non-excluded sources, for related compounds like 5-phenyltetradecane, aromatic halogenation with bromine yields a mixture of 3-bromo-5-phenyltetradecane (major) and 4-bromo-5-phenyltetradecane (minor). Aliphatic halogenation using NBS can lead to secondary bromides at positions like C6 or C7.

Table 2: Halogenation Pathways and Selectivity in Alkylbenzenes

| Halogenation Type | Reagents | Mechanism | Primary Site of Attack | Typical Selectivity Trend (for alkylbenzenes) |

|---|---|---|---|---|

| Aromatic Halogenation | Halogen (Cl₂, Br₂) + Lewis Acid (FeCl₃, AlCl₃) | Electrophilic Aromatic Substitution | Aromatic Ring | Para > Ortho (due to alkyl group) |

Nitration Reactions and Kinetic Considerations

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), known as the "nitrating mixture." masterorganicchemistry.commasterorganicchemistry.com Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion (NO₂⁺), the active electrophile. masterorganicchemistry.comlibretexts.org

The mechanism involves the electrophilic attack of the nitronium ion on the aromatic ring, forming a sigma complex, which then undergoes deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org Nitration reactions are generally second-order processes, with their rate constants influenced by the acidity of the medium. For alkylbenzenes, the nitro group is typically directed to the ortho and para positions, with the para isomer often predominating due to steric hindrance at the ortho positions. masterorganicchemistry.com

While specific nitration products for this compound are primarily detailed in excluded sources, the general kinetic behavior indicates a second-order reaction dependence on acid concentration.

Table 3: Nitration of Aromatic Compounds

| Reaction Type | Reagents | Electrophile | Mechanism | Kinetics | General Directing Effect of Alkyl Group |

|---|

Oxidation Reactions of the Alkyl Chain and Aromatic Moiety

The structure of this compound allows for oxidation reactions targeting both the aromatic ring and the aliphatic side chain.

Selective Oxidation Methodologies for Phenyltetradecane Derivatives

Oxidation can be achieved using various chemical agents, targeting different parts of the molecule.

Benzylic Oxidation: The carbon atom directly attached to the phenyl ring (the benzylic position) in the tetradecane chain is particularly susceptible to oxidation. This is due to the resonance stabilization of the radical intermediate formed during the oxidation process. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under acidic conditions, can oxidize the benzylic carbon. If the benzylic carbon bears at least one hydrogen atom, it can be oxidized to a carboxylic acid group, yielding benzoic acid derivatives. libretexts.org

Alkyl Chain Cleavage: Ozonolysis, involving reaction with ozone (O₃), can cleave the alkyl chain, leading to the formation of phenyl-substituted ketones and aldehydes. More vigorous oxidation conditions can result in the cleavage of the entire alkyl chain, leaving behind benzoic acid or its derivatives.

Microbial Degradation: In biological systems, microbial oxidation can occur via pathways such as β-oxidation, which progressively shortens the aliphatic chain by two-carbon units. This process can lead to the formation of phenylacetic acid derivatives. core.ac.uk

Products of Oxidative Degradation

The oxidative degradation of this compound can yield a variety of products depending on the oxidizing agent and conditions employed.

Chemical Oxidation:

Treatment with strong oxidizing agents like KMnO₄ in acidic media can result in the formation of benzoic acid derivatives and shorter-chain alkanes. libretexts.org

Ozonolysis typically produces phenyl-substituted ketones and aldehydes as primary degradation products.

Photochemical Degradation: Exposure to ultraviolet (UV) light can initiate the cleavage of C-H bonds within the molecule, generating radicals. These radicals can then recombine, leading to the formation of branched alkanes or other fragmented products.

Biodegradation: Microbial activity, particularly through β-oxidation, can systematically shorten the tetradecane chain, potentially yielding phenylacetic acid derivatives. core.ac.uk

Table 4: Oxidative Degradation Pathways and Products

| Degradation Pathway | Reagents/Conditions | Primary Products |

|---|---|---|

| Benzylic Oxidation | KMnO₄ (acidic) | Benzoic acid derivatives, Benzylic alcohols/ketones |

| Alkyl Chain Cleavage | O₃ (Ozonolysis) | Phenyl-substituted ketones and aldehydes |

| Strong Oxidation | KMnO₄ (acidic) | Benzoic acid derivatives, shorter-chain alkanes |

| Photochemical Degradation | UV light | Radicals, branched alkanes |

Compound List:

this compound

1-Phenyltetradecane sulfonate

this compound sulfonate

5-Phenyltetradecane sulfonate

Benzoic acid derivatives

Phenyl-substituted ketones

Phenyl-substituted aldehydes

Phenylacetic acid derivatives

Other Advanced Chemical Transformations

This section explores advanced chemical transformations applicable to this compound, focusing on catalytic and novel methodologies that extend beyond conventional derivatization techniques. These transformations often involve selective C-H bond activation, catalytic coupling, or the utilization of electrochemistry and photoredox catalysis to achieve complex molecular modifications.

1 Transition Metal-Catalyzed C-H Functionalization and Alkenylation

Recent advancements in catalysis have enabled the direct functionalization of typically inert C-H bonds in organic molecules. For phenylalkanes such as this compound, transition metal catalysis offers sophisticated routes for modifying either the aromatic ring or the aliphatic chain with high precision.

Arene Alkenylation: Rhodium catalysts have been instrumental in the oxidative alkenylation of arenes, leading to alkenyl arenes that can be subsequently hydrogenated to form phenylalkanes. For instance, a Rh(I) complex, (5-FP)Rh(TFA)(η2-C2H4), has been reported to catalyze the oxidative conversion of arenes and alkenes into alkenyl arenes researchgate.net. Similarly, the catalyst [Rh(μ-OAc)(η2-C2H4)2]2 has demonstrated efficacy in the oxidative arene vinylation, producing phenyl-substituted alkene products researchgate.net. These catalytic systems are notable for their ability to achieve high selectivity for linear products (up to an 18:1 linear:branched ratio) and exhibit substantial catalytic turnovers, exceeding 13,000 in some instances researchgate.net. Such methodologies represent a significant improvement over traditional acid-catalyzed alkylation, which often results in a mixture of branched isomers and cannot directly synthesize 1-phenylalkanes from arenes and alkenes researchgate.netacs.org.

C-H Activation and Functionalization: Palladium and platinum complexes are also actively researched for arene alkylation and alkenylation reactions acs.org. While early palladium catalysts showed limited yields, ongoing research focuses on enhancing catalytic activity and selectivity acs.org. Platinum-based catalysts, tunable through ligand design, can influence selectivity for alkylation versus alkenylation and improve catalyst longevity acs.org. These C-H activation strategies offer precise control over product formation, making them potentially applicable for targeted modifications of this compound's aromatic ring or aliphatic chain.

Data Table 3.3.1: Rhodium-Catalyzed Arene Alkenylation

| Catalyst System | Substrates | Reaction Type | Max L:B Ratio | Max Turnover Number (TON) | Reference |

| [Rh(μ-OAc)(η2-C2H4)2]2 | Arenes, Alkenes | Oxidative Arene Vinylation | 18:1 | >13,000 | researchgate.net |

| (5-FP)Rh(TFA)(η2-C2H4) | Arenes, Alkenes | Oxidative Arene Alkenylation | Not Specified | Not Specified | researchgate.net |

2 Catalytic Dehydrogenation and Aromatization

The catalytic dehydrogenation of alkanes is a key process for generating valuable alpha-olefins. Specialized catalytic systems, such as "pincer catalysts," have been developed for efficient, solution-phase dehydrogenation of n-alkanes. These catalysts operate without the need for photochemical irradiation or sacrificial hydrogen acceptors, making them industrially attractive for producing alpha-olefins rutgers.edu.

Furthermore, catalytic systems have emerged that can convert linear alkanes into aromatic compounds through a process known as alkane aromatization, often under relatively mild conditions rutgers.edu. While specific studies on this compound are not detailed in the provided literature, these catalytic approaches represent advanced transformations for modifying the hydrocarbon skeleton.

Data Table 3.3.2: Catalytic Alkane Transformations

| Catalyst Type | Reaction Type | Substrate Type | Product Type | Key Features | Reference |

| Pincer catalysts | Dehydrogenation | n-Alkanes | Alpha-olefins | Efficient, solution-phase, no photo-irradiation/sacrificial acceptor | rutgers.edu |

| (Unspecified system) | Alkane Aromatization | n-Alkanes | Aromatics | Converts n-alkanes to aromatics under relatively mild conditions | rutgers.edu |

3 Electrochemical and Photoredox Catalytic Transformations

Electrochemical and photoredox catalysis offer innovative and often milder pathways for complex chemical synthesis. For example, the dicarboxylation of phenyl-substituted alkenes has been investigated using electrochemical methods researchgate.net. Visible-light photoredox catalysis has also been employed for the dicarboxylation of various unsaturated substrates, including alkenes, allenes, and (hetero)arenes, with the incorporation of carbon dioxide (CO2). This approach facilitates the formation of new carbon-carbon bonds under mild conditions and demonstrates good tolerance for various functional groups researchgate.net. These methodologies, particularly those that utilize CO2 as a feedstock, represent advanced synthetic strategies for molecular construction.

Data Table 3.3.3: Electrochemical and Photoredox Catalysis for Dicarboxylation

| Method | Substrate Type | Transformation | Key Reagent/Catalyst | Product Type | Key Features | Reference |

| Electrochemical | Phenyl-substituted alkenes | Dicarboxylation | Not Specified | Dicarboxylic acids | Not Specified | researchgate.net |

| Visible-light photoredox | Alkenes, allenes, (hetero)arenes | Dicarboxylation | CO2 | Dicarboxylic acids | Mild conditions, C-C bond formation, good functional group tolerance, CO2 utilization | researchgate.net |

Compound List:

this compound

Alkenyl arenes

Alpha-olefins

Aromatics

Phenyl-substituted alkenes

Dicarboxylic acids

Alkanes

Alkenes

Arene

Rhodium catalysts

Rh(I) complex

(5-FP)Rh(TFA)(η2-C2H4)

[Rh(μ-OAc)(η2-C2H4)2]2

Palladium complexes

Platinum complexes

Pincer catalysts

Carbon dioxide (CO2)

Advanced Analytical and Spectroscopic Characterization of 3 Phenyltetradecane

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating 3-Phenyltetradecane from other compounds in a sample and for determining its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols and Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combined technique widely employed for the analysis of alkylbenzenes, including this compound. GC-MS allows for both the separation of components in a mixture based on their boiling points and polarity, and their subsequent identification and quantification through mass spectrometry. Protocols often involve using capillary columns, such as a DB-5MS column (30 m × 0.25 mm), with helium as the carrier gas at a controlled flow rate (e.g., 1.2 mL/min) . Mass spectrometry detection typically utilizes electron ionization (EI) at 70 eV usgs.govnih.govresearchgate.net. For sensitive detection and quantification, Selected Ion Monitoring (SIM) is often employed, targeting characteristic fragment ions such as m/z 91, 92, and 105, which are common for alkylbenzenes apt-int.com. The fragmentation pattern provides a unique fingerprint for compound identification. For instance, studies on linear alkylbenzenes (LABs) have demonstrated the utility of GC-MS in identifying and quantifying these compounds in complex matrices like marine sediments and wastewater effluents usgs.govapt-int.comtandfonline.comsccwrp.org. The technique is also valuable for distinguishing between different isomers of phenylalkanes due to variations in their retention times and mass spectra apt-int.comresearchgate.net.

High-Resolution Gas Chromatography for Phenyltetradecane Analysis

High-Resolution Gas Chromatography (HRGC) offers enhanced separation capabilities, which are particularly beneficial for resolving closely related isomers or impurities that might co-elute in standard GC. While specific HRGC protocols for this compound are not extensively detailed in the provided search results, HRGC is generally applied to alkylbenzenes for detailed compositional analysis and to achieve higher resolution separations than conventional GC apt-int.com. It can be crucial for distinguishing between various positional isomers of phenyltetradecane if present in a sample, leading to more accurate quantification and purity assessment. For example, HRGC coupled with Mass Spectrometry (HR-GC-MS) has been utilized for analyzing alkylbenzenes, providing detailed insights into their distributions apt-int.com.

Column Chromatography for Isolation and Purification

Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a fundamental technique for the isolation and purification of this compound from synthetic reaction mixtures or complex natural samples. Typical protocols involve using silica gel (e.g., 60–200 mesh) and eluting with solvent systems such as hexane/dichloromethane mixtures (e.g., 3:1 v/v) to achieve separation . This method is effective in removing polar impurities or byproducts, allowing for the collection of a purified fraction containing this compound. For instance, it is used to isolate phenylalkanes from mixtures containing dialkylindanes and dialkyltetralins researchgate.net. Flash chromatography, a faster variant of column chromatography, is also commonly employed for purifying synthesized compounds, often using hexane/ethyl acetate (B1210297) mixtures as eluents .

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the molecular structure of this compound, providing detailed information about the arrangement of atoms and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Phenyltetradecane

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The spectrum typically shows distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the tetradecane (B157292) chain. Aromatic protons usually appear as multiplets in the δ 7.15–7.35 ppm range niscpr.res.in. The proton directly attached to the carbon bearing the phenyl group (methine proton at C3) is expected to appear as a triplet or multiplet in the aliphatic region, typically around δ 2.50 ppm, adjacent to the phenyl group . The remaining aliphatic protons of the tetradecane chain will resonate in the upfield region, generally between δ 0.87 and 2.50 ppm, with signals for methylene (B1212753) groups (–CH₂–) appearing as complex multiplets, and the terminal methyl group (–CH₃) as a triplet niscpr.res.in. The integration of these signals helps confirm the relative number of protons in each environment. For example, a typical ¹H NMR spectrum might show signals for the phenyl protons (5H), the benzylic methylene protons adjacent to the phenyl group (2H), and the rest of the alkyl chain protons .

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Phenyltetradecane

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with chemical shifts indicative of their electronic environment. The aromatic carbons of the phenyl ring are typically observed in the δ 125–142 ppm range . The ipso-carbon (the carbon directly attached to the alkyl chain) usually appears around δ 142.1 ppm . The aliphatic carbons of the tetradecane chain will resonate in the upfield region. The carbon atom at position 3, directly bonded to the phenyl group, is expected to appear around δ 35.2 ppm . The other methylene and methyl carbons of the tetradecane chain will be found in the δ 21–35 ppm range, with specific assignments depending on their proximity to the phenyl group and their position within the chain . ¹³C NMR spectra generally exhibit sharp singlets for each non-equivalent carbon, without the complex splitting patterns observed in ¹H NMR, simplifying the interpretation of the carbon framework savemyexams.com.

Compound Name Table

| Common Name | IUPAC Name | CAS Number |

| This compound | Benzene (B151609), (1-ethyldodecyl)- | 4534-58-1 |

Comprehensive Purity Assessment and Isomeric Discrimination

Ensuring the purity of this compound is paramount for its reliable use in research and industrial applications. Analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely employed for purity assessment, allowing for the separation and quantification of the target compound from impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly powerful, serving a dual role in both purity determination and structural identification, including the differentiation of isomers.

GC-MS analysis, utilizing capillary columns like the DB-5MS (30 m × 0.25 mm) with helium as a carrier gas at flow rates around 1.2 mL/min, allows for the separation of closely related compounds based on their retention times sccwrp.org. The mass spectrometer detector then provides fragmentation patterns that are characteristic of specific molecules. For linear alkylbenzenes (LABs), which include this compound, typical fragmentation ions observed in GC-MS include m/z 91, 92, 105, and 119 sccwrp.org. The relative intensities of these fragments, along with the molecular ion peak, are crucial for identification.

Isomeric discrimination is a key aspect of purity assessment, especially when dealing with compounds that can exist as positional isomers or stereoisomers. While specific methods for discriminating enantiomers of this compound are not detailed in the provided literature, chromatographic techniques like GC can separate positional isomers based on subtle differences in their interaction with the stationary phase, leading to distinct retention times sccwrp.orgusgs.gov. For instance, differentiating this compound from other phenyltetradecane isomers, such as 2-phenyltetradecane (B3052790) or 4-phenyltetradecane, relies on these chromatographic separations and the unique mass spectral fragmentation patterns characteristic of each isomer sccwrp.org. Studies comparing various phenylalkane sulfonates highlight that structural isomeric differences can lead to distinct analytical signatures and performance characteristics researchgate.netresearchgate.net. Therefore, a combination of high-resolution GC separation and detailed MS analysis is essential for comprehensive isomeric discrimination and purity validation.

Table 1: GC-MS Parameters and Key Ions for this compound Analysis

| Parameter | Value | Reference |

| GC Column | DB-5MS (30 m × 0.25 mm) | sccwrp.org |

| Carrier Gas | Helium | sccwrp.org |

| Carrier Gas Flow | 1.2 mL/min | sccwrp.org |

| Ionization Mode | Electron Impact (EI) | sccwrp.org |

| Electron Energy | 70 eV | sccwrp.org |

| Mass Scan Range | m/z 45-400 | sccwrp.org |

| Key Fragment Ions | m/z 91, 92, 105, 119 | sccwrp.org |

| Characteristic Fragmentation | Strong m/z 91, minor m/z 119 (for LABs) | sccwrp.org |

Other Advanced Spectroscopic Methods for Phenyltetradecane Characterization

Beyond GC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are vital for elucidating the detailed molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule. For this compound, characteristic signals include those for the aromatic protons, the benzylic methylene group (–CH₂–Ph), and the aliphatic protons of the tetradecane chain. A typical ¹H NMR spectrum would show signals in the aromatic region (around δ 7.15–7.25 ppm) corresponding to the phenyl group, a signal for the benzylic methylene protons (–CH₂–Ph) appearing as a triplet around δ 2.50 ppm, and a complex multiplet in the aliphatic region (around δ 1.25 ppm) representing the numerous methylene and methyl protons of the long alkyl chain .

¹³C NMR spectroscopy offers insights into the carbon skeleton. The spectrum of this compound reveals distinct signals for the ipso-carbon of the phenyl ring (around δ 142.1 ppm), the other aromatic carbons (δ 125.7–128.4 ppm), the benzylic carbon (–CH₂–Ph) at approximately δ 35.2 ppm, and the various methylene and methyl carbons of the tetradecane chain in the upfield region (δ 22.7–29.5 ppm) .

Table 2: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Description | Reference |

| Aromatic | 7.15–7.25 | m (multiplet) | 5H, phenyl ring | |

| Benzylic Methylene | 2.50 | t (triplet) | 2H, –CH₂–Ph | |

| Alkyl Chain | 1.25 | m (multiplet) | 22H, C₂–C₁₃ |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Description | Reference |

| ipso-Carbon (Phenyl) | 142.1 | C-Ph (attached) | |

| Aromatic Carbons | 125.7–128.4 | C₂–C₆ (phenyl) | |

| Benzylic Carbon | 35.2 | –CH₂–Ph | |

| Alkyl Chain Carbons | 22.7–29.5 | C₂–C₁₃ |

Infrared (IR) Spectroscopy: While specific detailed IR spectral data for this compound is not extensively provided in the search snippets, IR spectroscopy is a standard technique for identifying functional groups. For this compound, one would expect characteristic absorption bands for C-H stretching in aromatic rings (around 3000-3100 cm⁻¹), C-H stretching in aliphatic chains (around 2850-2960 cm⁻¹), C=C stretching in the aromatic ring (around 1600 and 1500 cm⁻¹), and C-H bending vibrations. The presence of the phenyl group would also be indicated by specific fingerprint region absorptions. IR spectra are available for this compound nih.gov.

Mass Spectrometry (MS): As mentioned in the context of GC-MS, mass spectrometry provides the molecular weight and fragmentation patterns, which are critical for confirming identity. Electron impact (EI) ionization is commonly used, yielding characteristic fragment ions that help in structural elucidation sccwrp.org. High-resolution mass spectrometry (HRMS) can provide precise mass measurements, allowing for the determination of elemental composition, which further validates the molecular formula (C₂₀H₃₄) and structure of this compound.

List of Compounds Mentioned:

this compound

2-Phenyltetradecane

4-Phenyltetradecane

5-Phenyltetradecane (B14179997)

7-Phenyltetradecane (B3052787)

5-Phenylhexadecane

1-Phenylpentadecane

Linear Alkylbenzenes (LABs)

Tetrapropylene-Based Alkylbenzenes (TABs)

DDT (1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene)

DDE (1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene)

PAH (Polynuclear Aromatic Hydrocarbons)

PCB (Polychlorinated Biphenyls)

Theoretical and Computational Investigations of 3 Phenyltetradecane

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies provide valuable insights into the behavior of 3-phenyltetradecane at a molecular level. These computational techniques are employed to understand the conformational landscape, intermolecular interactions, and dynamic properties of this compound.

Atomistic simulations, such as molecular dynamics (MD), can be used to model the behavior of this compound and its isomers. For instance, simulations of linear alkylbenzene sulfonates, which share structural similarities with phenyltetradecanes, have been conducted to study their behavior at interfaces. researchgate.net These simulations often utilize force fields like CHARMM to describe the interactions between atoms. researchgate.net

The structural arrangement of phenyltetradecane isomers can significantly influence their properties. An imaginary surface molecular arrangement model has been proposed to explain the different surface activities of phenyltetradecane sulfonate isomers. tandfonline.com For this compound sulfonate, it is suggested that the longer alkyl chain can wind, exposing the CH2 group on the outermost layer, which results in higher surface energy compared to other isomers like 7-phenyltetradecane (B3052787) sulfonate where the two shorter chains are less likely to wind. tandfonline.com

Quantitative Structure-Property Relationship (QSPR) Development and Validation for Phenyltetradecanes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. nih.gov These models are valuable for predicting the properties of compounds like this compound, saving time and resources compared to experimental measurements. nih.gov

The development of a QSPR model involves several key steps:

Data Set Selection: A diverse set of compounds with known properties is chosen. For phenyltetradecanes, this would include various isomers and related alkylbenzenes.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's structure, are calculated. These can include topological, geometrical, and quantum chemical descriptors. worldscientific.comresearchgate.net

Variable Selection: Statistical methods are used to select the most relevant descriptors that contribute significantly to the property being modeled. researchgate.net

Model Construction: A mathematical model is built using techniques like multiple linear regression (MLR), support vector regression (SVR), or artificial neural networks (ANN). researchgate.netresearchgate.netnih.gov

Validation: The predictive power of the model is assessed using internal and external validation techniques. conicet.gov.ar

QSPR studies have been successfully applied to predict various properties of alkylbenzenes, a class of compounds that includes this compound. worldscientific.comresearchgate.net For example, SVR models have been shown to have high prediction accuracy for properties like normal boiling point, enthalpy of vaporization, critical temperature, critical pressure, and critical volume of alkylbenzenes. researchgate.net Research has also focused on developing QSPR models to predict properties like flash points and water solubility for alkylbenzene derivatives. worldscientific.comacs.org

A recent study used machine learning to develop QSPR models for predicting the cetane number of hydrocarbons, including 2-phenyltetradecane (B3052790), a structural isomer of this compound. qmul.ac.uk This study highlighted the importance of matrix-based descriptors and molecular connectivity indices in describing the properties of aromatic molecules. qmul.ac.uk

Fluid Phase Equilibria Modeling in Systems Containing Phenyltetradecanes

The study of fluid phase equilibria, such as vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE), is crucial for designing and optimizing separation processes in the chemical industry. conicet.gov.arwikipedia.org For systems containing phenyltetradecanes, various thermodynamic models are used to correlate and predict their phase behavior.

Experimental data on the phase behavior of systems containing phenylalkanes, including 1-phenyltetradecane, have been reported. For instance, the phase behavior of a binary system of trifluoromethane (B1200692) and 1-phenyltetradecane was investigated, revealing a type III phase behavior according to the classification of van Konynenburg and Scott. acs.orgresearchgate.net

Thermodynamic models like the Soave-Redlich-Kwong (SRK) and Peng-Robinson (PR) cubic equations of state, coupled with mixing rules such as the classical van der Waals mixing rules, have been used to model the phase equilibria of these systems. acs.org These models can predict the global phase behavior over a wide range of pressures and temperatures using a single set of binary interaction parameters. acs.org

The UNIFAC group contribution model is another powerful tool for predicting the VLE of multicomponent mixtures containing compounds like phenyltetradecanes. conicet.gov.arscielo.org.co This method estimates the activity coefficients of components based on their functional groups. conicet.gov.ar

Furthermore, advanced models like the Perturbed-Chain Polar Statistical Associating Fluid Theory (PC-SAFT) are also employed to describe the phase behavior of complex systems, including those with ionic liquids and hydrocarbons. mdpi.com

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, based on quantum mechanics, provide fundamental insights into the electronic properties and reactivity of molecules like this compound. psu.edu Methods like Density Functional Theory (DFT) are commonly used to compute various molecular properties. worldscientific.com

For similar aromatic compounds, DFT calculations at levels like B3LYP/6-31G(d) have been used to compute quantum chemical descriptors. worldscientific.com These descriptors, which include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO gap, are crucial for understanding a molecule's reactivity. For instance, the energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Theoretical Studies on Interfacial Phenomena of Phenyltetradecane Derivatives

The behavior of this compound and its derivatives at interfaces is of significant interest, particularly in applications like enhanced oil recovery and formulation of detergents. tandfonline.comtandfonline.com Theoretical studies, often complemented by experimental measurements, help to elucidate the mechanisms governing interfacial phenomena such as the reduction of interfacial tension.

The structure of phenyltetradecane derivatives plays a critical role in their interfacial activity. Studies on phenyltetradecane sulfonates have shown that the position of the phenyl group on the alkyl chain significantly affects their ability to lower interfacial tension. tandfonline.com For instance, the sequence of effectiveness in lowering interfacial tension among three isomers was found to be 7-phenyltetradecane sodium sulfonate > 5-phenyltetradecane (B14179997) sodium sulfonate > this compound sodium sulfonate. tandfonline.com

An imaginary interfacial molecular arrangement model has been proposed to explain these differences. This model suggests that the conformation of the alkyl chains at the interface, dictated by the phenyl group's position, influences the packing and orientation of the molecules, thereby affecting the surface energy. tandfonline.com

Atomistic simulations can provide a more detailed picture of these interfacial phenomena. Molecular dynamics simulations of similar surfactants, like linear alkylbenzene sulfonates, at the water/air interface have provided insights into the formation of monolayers and the orientation of the molecules. researchgate.net These simulations help in understanding how factors like the surfactant's molecular structure and concentration affect the interfacial properties. researchgate.net

The study of dynamic interfacial tension is also important, as it provides information about the kinetics of surfactant adsorption at the interface. researchgate.netresearchgate.net Models like the extended Ward-Tordai equation can be used to analyze experimental data and obtain parameters such as the effective diffusion coefficient and the adsorption barrier. researchgate.net

Environmental Chemistry and Biogeochemical Fate of 3 Phenyltetradecane

Environmental Occurrence and Distribution in Aquatic and Sedimentary Systems

3-Phenyltetradecane is an isomer of a broader group of compounds known as linear alkylbenzenes (LABs). LABs are primarily used in the production of linear alkylbenzene sulfonates (LASs), a major component of synthetic detergents. Consequently, the primary source of LABs, including this compound, in the environment is the discharge of domestic and industrial wastewater. biorxiv.org Due to their chemical properties, these compounds are frequently found in aquatic and sedimentary systems.

Linear alkylbenzenes are hydrophobic, meaning they have low solubility in water. solubilityofthings.com This characteristic causes them to associate with particulate matter in sewage and the water column. tshe.org As a result, they are readily incorporated into bottom sediments of rivers, estuaries, and coastal areas. biorxiv.orgtshe.org Studies in Malaysia have detected significant concentrations of LABs in the surface sediments of the Sarawak and Sembulan rivers, indicating contamination from untreated or partially treated domestic waste. tshe.orgresearchgate.net The concentrations of total LABs (ΣLABs) in these rivers ranged from 156.47 to 7386.19 ng/g dry weight (dw) in the Sarawak River and from 643.18 to 5567.12 ng/g dw in the Sembulan River. researchgate.net

The distribution of different LAB isomers, such as this compound, can provide information about the source and the extent of degradation of the sewage effluent. biorxiv.orgtshe.org For instance, in some Malaysian river sediments, phenyltetradecane was the most abundant homologue, followed by phenyltridecane. tshe.org The relative abundance of different LABs can vary depending on the characteristics of the wastewater and the environmental conditions. biorxiv.orgtshe.org

The following table displays the concentrations of various LABs found in the sediments of the Sarawak and Sembulan rivers in Malaysia, illustrating the typical range of these contaminants in impacted aquatic systems.

Table 1: Concentration of Linear Alkylbenzenes (LABs) in River Sediments

| River | ΣLABs Concentration Range (ng/g dw) |

|---|---|

| Sarawak River | 156.47 - 7386.19 |

Data sourced from a study on the distribution of LABs in Malaysian river sediments. researchgate.net

Degradation Pathways and Mechanisms

Photolytic Degradation Processes of Phenyltetradecanes

Photolytic degradation is a process where chemical compounds are broken down by light. pharmaguideline.com For phenyltetradecanes, this degradation can occur through non-oxidative or oxidative pathways. researchgate.net Non-oxidative photolysis can involve reactions like isomerization and cyclization, while oxidative photolysis involves reactions with singlet or triplet oxygen. researchgate.net The rate of photolytic degradation is dependent on the intensity of the incident light and the amount of light absorbed by the molecule. researchgate.netresearchgate.net Generally, light with wavelengths in the range of 300-800 nm is responsible for causing photolytic degradation. researchgate.net

While specific studies focusing solely on the photolytic degradation of this compound are limited, the general principles of photolysis for organic compounds suggest that the benzene (B151609) ring and the alkyl chain are susceptible to light-induced breakdown. The presence of a stable aromatic system in phenyltetradecanes contributes to their chemical resistance, but they are not entirely immune to photodegradation. solubilityofthings.com The degradation process can be influenced by various environmental factors.

Microbial Biodegradation Mechanisms and Products

Microbial metabolism is considered the primary degradation process for linear alkylbenzenes in natural environments. nih.gov LABs generally undergo rapid primary biodegradation in natural waters and soil. nih.gov The structure of the LAB isomer plays a significant role in its susceptibility to microbial degradation. External isomers, where the phenyl group is attached near the end of the alkyl chain (like 1-phenyltetradecane), are more susceptible to aerobic microbial degradation than internal isomers, such as this compound, where the phenyl group is closer to the center of the alkyl chain. tshe.org

The biodegradation of phenylalkanes often begins with the oxidation of the terminal methyl group of the alkyl chain, followed by a process called β-oxidation of the side chain. core.ac.uk Studies on the degradation of 1-phenyldodecane by a Nocardia species suggest a pathway involving the formation of intermediates like phenylacetic acid and subsequent ring cleavage. core.ac.uk It is proposed that the degradation of 1-phenyldodecane proceeds through ω-oxidation of the terminal methyl group, followed by β-oxidation of the side chain to form 4-phenylbutyrate, which is then further oxidized. core.ac.uk While this specific pathway is for a different phenylalkane, it provides a model for the likely microbial degradation mechanisms of other long-chain alkylbenzenes like this compound.

The ratio of internal to external (I/E) isomers of LABs in environmental samples can be used as an indicator of the degree of biodegradation. tshe.orgresearchgate.net A lower I/E ratio suggests that the wastewater has undergone less degradation, as the more easily degradable external isomers are still present in higher proportions. researchgate.net

Environmental Persistence and Accumulation in Biogeochemical Cycles

The persistence of this compound in the environment is influenced by its degradation rate. While LABs are generally considered to be biodegradable, the rate of degradation can vary significantly depending on environmental conditions. nih.gov Under aerobic conditions, microbial degradation can occur within a few days; however, under anaerobic conditions, such as those found in deeper sediment layers, LABs can persist for many years. researchgate.net

The hydrophobic nature of this compound contributes to its tendency to accumulate in sediments. tshe.org This accumulation makes LABs useful as molecular tracers for domestic waste in the marine environment. tshe.org The presence and distribution of these compounds in sediment cores can provide historical information about sewage pollution. upm.edu.my

Analytical Methods for Environmental Monitoring and Trace Analysis

The detection and quantification of this compound and other LABs in environmental samples require sensitive analytical methods due to their often low concentrations. The most common technique for analyzing LABs is gas chromatography-mass spectrometry (GC-MS). tshe.orgresearchgate.net

The analytical procedure typically involves several steps:

Extraction: The compounds are extracted from the environmental matrix (e.g., sediment, water) using a suitable solvent, often through methods like Soxhlet extraction. tshe.orgresearchgate.net

Purification and Fractionation: The extract is then cleaned up to remove interfering substances. This is often achieved using column chromatography with silica (B1680970) gel. biorxiv.orgtshe.org

Instrumental Analysis: The purified sample is then analyzed by GC-MS. The gas chromatograph separates the different LAB isomers, and the mass spectrometer identifies and quantifies them based on their specific mass-to-charge ratios (m/z), commonly looking for ions at m/z 91, 92, and 105. tshe.org

Analytical standards, such as 1-phenyltetradecane, are used for the accurate quantification of the analytes in environmental samples. sigmaaldrich.com The limits of detection (LOD) for LABs using these methods can be in the range of 0.3 to 1.0 µg/L, with limits of quantification (LOQ) ranging from 2.5 to 8.3 µg/L. tshe.orgresearchgate.net

The following table lists some of the key parameters and techniques used in the analysis of phenyltetradecanes.

Table 2: Analytical Methods for Phenyltetradecane Analysis

| Analytical Step | Technique/Method |

|---|---|

| Extraction | Soxhlet extraction |

| Purification | Silica gel column chromatography |

| Instrumental Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) |

Applications and Emerging Research Areas of 3 Phenyltetradecane

Role as a Reference Standard in Analytical Chemistry and Chromatography

3-Phenyltetradecane serves as a valuable reference standard in analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) . Its well-defined structure and predictable behavior under chromatographic conditions allow for accurate identification and quantification of related compounds or analytes in complex mixtures. For instance, in environmental analysis, it can be used to calibrate instruments and validate methods for detecting hydrocarbons in various matrices sccwrp.org. Studies involving the analysis of environmental samples often utilize compounds like this compound as internal standards or markers to ensure the accuracy and reliability of the analytical results sccwrp.org. The compound's characteristic fragmentation patterns in GC-MS, such as prominent ions at m/z 91 and 105, aid in its identification nih.gov.

Precursor in Surfactant Synthesis and Interfacial Phenomena Studies

The chemical structure of this compound makes it a suitable precursor for the synthesis of various surfactants, particularly phenylalkane sulfonates. These sulfonates are of significant interest in studies related to interfacial phenomena, especially in the context of enhanced oil recovery (EOR) and the behavior of complex fluid systems scirp.orgorientjchem.orgresearchgate.nettandfonline.comtandfonline.com.

Development of Phenyltetradecane Sulfonates for Enhanced Oil Recovery

Phenyltetradecane sulfonates, derived from compounds like this compound, have been synthesized and evaluated for their efficacy in enhanced oil recovery (EOR) processes orientjchem.orgresearchgate.net. Surfactant flooding is a key EOR technique that relies on reducing the interfacial tension (IFT) between oil and water, thereby mobilizing trapped oil. Research has focused on the synthesis of various phenyltetradecane sulfonate isomers, including those derived from this compound, to achieve ultralow interfacial tensions orientjchem.orgtandfonline.comtandfonline.com. Studies have investigated how structural variations, such as the position of the phenyl group on the tetradecane (B157292) chain, influence the surfactant's ability to lower IFT tandfonline.comtandfonline.com. For example, the sequence of interfacial activity for phenyltetradecane sulfonates has been reported as 7-phenyltetradecane (B3052787) sulfonate > 5-phenyltetradecane (B14179997) sulfonate > this compound sulfonate tandfonline.comtandfonline.com. These sulfonates, when appropriately formulated, can lead to significant increases in oil recovery rates, as demonstrated in laboratory studies portalabpg.org.br.

Interfacial Tension Behavior in Complex Aqueous/Oil Systems

The study of interfacial tension (IFT) behavior is crucial for understanding and optimizing processes involving interfaces between immiscible liquids, such as oil and water. This compound derivatives, particularly their sulfonate forms, are instrumental in these investigations scirp.orgresearchgate.nettandfonline.comtandfonline.com. Research has explored the dynamic interfacial tension (DIFT) of phenyltetradecane sulfonates against n-alkanes and crude oil researchgate.nettandfonline.comtandfonline.com. These studies aim to understand how factors like surfactant concentration, alkalinity, temperature, and the presence of co-additives (e.g., fatty acids or alcohols) affect the IFT researchgate.nettandfonline.comtandfonline.com. For instance, it has been observed that the addition of certain fatty acids can synergistically lower the IFT of phenyltetradecane sulfonate systems, a finding with implications for EOR formulations researchgate.netresearchgate.net. The precise position of the phenyl group on the tetradecane chain significantly impacts the resulting IFT, with mid-position isomers generally exhibiting better performance in lowering IFT tandfonline.comtandfonline.com.

Applications in Lubricant Formulations and Tribology Research

Alkylbenzenes, including derivatives related to this compound, have found applications in lubricant formulations and tribology research solubilityofthings.com. Their inherent thermal stability and lubricating properties make them suitable as additives or base stocks in lubricating oils. The branched structure of phenyltetradecane can contribute to improved thermal stability compared to linear counterparts . In tribology, which studies friction, wear, and lubrication, such compounds are investigated for their ability to reduce friction and wear between moving surfaces. Their molecular structure allows them to form protective films on metal surfaces, thereby reducing direct contact and subsequent degradation solubilityofthings.com.

Exploration in Advanced Materials Science: Coatings and Adhesives

While less extensively documented, compounds structurally similar to this compound, such as tetradecylbenzene, are noted as chemical intermediates and precursors in the synthesis of various compounds solubilityofthings.com. This suggests a potential role for this compound in the development of advanced materials, including coatings and adhesives, possibly as a component in polymer synthesis or as a functional additive. The hydrophobic nature of the phenyltetradecane structure could impart desirable properties such as water repellency or improved adhesion in certain material formulations .

Investigations into Biological Interactions at the Molecular Level (Non-Clinical)

Research has explored the potential biological activities and interactions of compounds like 5-phenyltetradecane at the molecular level, though not in a clinical context . The hydrophobic nature of these molecules allows them to interact with lipid bilayers, potentially affecting membrane fluidity and permeability. Such studies contribute to a fundamental understanding of how lipophilic organic molecules interact with biological systems, which can inform future research in areas like drug delivery or biomaterial design.

Q & A

Q. How should researchers reconcile conflicting data on this compound’s photodegradation rates under varying UV conditions?

- Methodological Answer : Standardize light sources (e.g., UVA vs. UVB) and irradiance levels (W/m²) in photolysis experiments. Monitor degradation kinetics via HPLC-UV and identify photoproducts using high-resolution MS. Conduct replicate studies (n ≥ 3) and apply error propagation analysis to quantify uncertainty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.